
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a pyridine moiety, which imparts distinct chemical and biological properties.
準備方法
The synthesis of 1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Cyclization Reaction: The triazole ring is formed through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC reaction).
Functional Group Introduction: The pyridine ring is introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or its derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or pyridine rings, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted triazole and pyridine derivatives.
科学的研究の応用
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyridine ring, resulting in different chemical and biological properties.
5-(Pyridin-4-YL)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group, which affects its reactivity and biological activity.
1-Methyl-5-(pyridin-4-YL)-1H-1,2,3-triazole: Lacks the carboxylic acid group, altering its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
1-methyl-5-pyridin-4-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13/h2-5H,1H3,(H,14,15) |
InChIキー |
XWXIAMMAMRJJAN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)C(=O)O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)
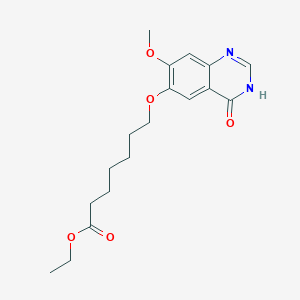
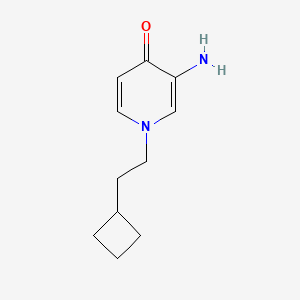
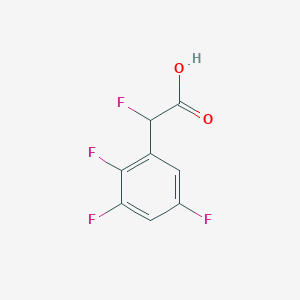
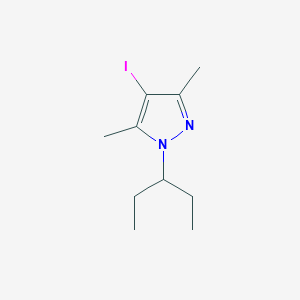
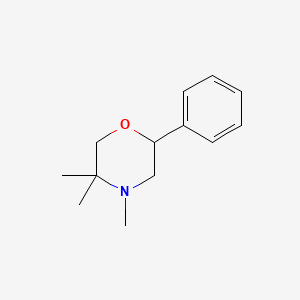
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
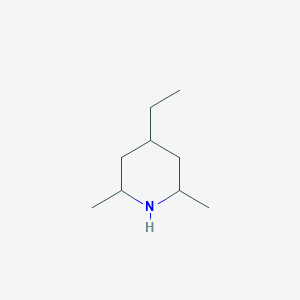
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)


